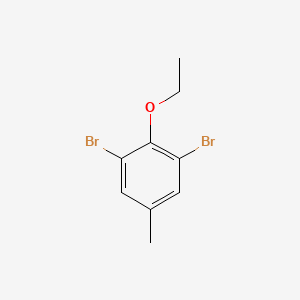

1,3-Dibromo-2-ethoxy-5-methylbenzene

Description

Properties

IUPAC Name |

1,3-dibromo-2-ethoxy-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2O/c1-3-12-9-7(10)4-6(2)5-8(9)11/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUOOEKRIBDTERK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1Br)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-ethoxy-5-methylbenzene

This guide provides a comprehensive overview of a reliable synthetic pathway to 1,3-Dibromo-2-ethoxy-5-methylbenzene, a halogenated aromatic ether with potential applications in organic synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and safety considerations.

Introduction and Strategic Approach

The synthesis of this compound is most effectively approached via a two-step sequence starting from the readily available 4-methylphenol (p-cresol). The core strategy involves:

-

Electrophilic Dibromination: The selective bromination of the positions ortho to the hydroxyl group of 4-methylphenol to yield 2,6-dibromo-4-methylphenol. The hydroxyl group is a strongly activating, ortho-, para-directing group, making the ortho positions highly susceptible to electrophilic attack.

-

Williamson Ether Synthesis: The subsequent etherification of the hydroxyl group of the dibrominated intermediate with an ethylating agent to afford the target molecule.

This pathway is logical and relies on well-established, high-yielding organic transformations.

Visualizing the Synthesis Pathway

Caption: Overall synthetic route to this compound.

Step 1: Synthesis of 2,6-Dibromo-4-methylphenol

The first step is the selective dibromination of 4-methylphenol. The hydroxyl group's strong activating and ortho-directing influence facilitates the introduction of two bromine atoms at the positions adjacent to it.

Mechanistic Insight: Electrophilic Aromatic Substitution

The reaction proceeds via a standard electrophilic aromatic substitution mechanism. The bromine molecule is polarized by the solvent or a Lewis acid catalyst, creating a more electrophilic bromine species that is attacked by the electron-rich aromatic ring. The resulting arenium ion is stabilized by resonance, and subsequent deprotonation restores aromaticity.

Detailed Experimental Protocol

This protocol is adapted from a similar procedure for the dibromination of p-nitrophenol, a reliable method from Organic Syntheses[1].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-methylphenol (p-cresol) | 108.14 | 54.1 g | 0.50 |

| Bromine | 159.81 | 167.8 g (54 mL) | 1.05 |

| Glacial Acetic Acid | 60.05 | 400 mL | - |

Procedure:

-

In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HBr fumes), dissolve 54.1 g (0.50 mol) of 4-methylphenol in 200 mL of glacial acetic acid.

-

In the dropping funnel, prepare a solution of 167.8 g (1.05 mol) of bromine in 200 mL of glacial acetic acid.

-

With vigorous stirring, add the bromine solution dropwise to the 4-methylphenol solution over a period of 2-3 hours. Maintain the reaction temperature between 20-25 °C, using a water bath for cooling if necessary.

-

After the addition is complete, continue stirring at room temperature for an additional 2 hours.

-

Slowly pour the reaction mixture into 1 L of ice-cold water with stirring.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the filtrate is colorless and neutral.

-

The crude 2,6-dibromo-4-methylphenol is then recrystallized from ethanol or aqueous ethanol to yield a purified product.

Characterization of 2,6-Dibromo-4-methylphenol

-

Appearance: White to off-white crystalline solid.

-

Melting Point: 49-50 °C[2].

-

Molecular Formula: C₇H₆Br₂O[3].

-

Molecular Weight: 265.93 g/mol [2].

-

Mass Spectrum (EI): The NIST WebBook provides a mass spectrum showing the molecular ion peak[4].

-

¹H NMR (CDCl₃, predicted): δ ~7.3 (s, 2H, Ar-H), ~5.5 (s, 1H, OH), ~2.3 (s, 3H, CH₃).

-

¹³C NMR (CDCl₃, predicted): δ ~150 (C-OH), ~133 (C-Br), ~132 (C-CH₃), ~130 (Ar-CH), ~115 (C-Br), ~20 (CH₃).

Step 2: Synthesis of this compound

The second step involves the etherification of the hydroxyl group of 2,6-dibromo-4-methylphenol using the Williamson ether synthesis. This reaction proceeds via an Sₙ2 mechanism.

Mechanistic Insight: Williamson Ether Synthesis

The phenolic proton is first abstracted by a base to form a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of an ethyl halide (e.g., ethyl iodide) and displacing the halide to form the ether linkage[5].

Caption: Mechanism of the Williamson Ether Synthesis.

Detailed Experimental Protocol

This protocol is a general procedure adapted for the specific substrate[6][7].

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-dibromo-4-methylphenol | 265.93 | 26.6 g | 0.10 |

| Sodium Hydroxide | 40.00 | 4.4 g | 0.11 |

| Ethyl Iodide | 155.97 | 17.1 g (8.8 mL) | 0.11 |

| N,N-Dimethylformamide (DMF) | 73.09 | 100 mL | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 26.6 g (0.10 mol) of 2,6-dibromo-4-methylphenol and 100 mL of N,N-dimethylformamide (DMF).

-

Stir the mixture until the solid dissolves.

-

Carefully add 4.4 g (0.11 mol) of powdered sodium hydroxide. The mixture may warm up slightly.

-

Stir the resulting suspension for 30 minutes at room temperature.

-

Add 17.1 g (0.11 mol) of ethyl iodide dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with water (2 x 100 mL) and then with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Characterization of this compound

-

Appearance: Expected to be a colorless to pale yellow oil or low-melting solid.

-

Molecular Formula: C₉H₁₀Br₂O

-

Molecular Weight: 293.98 g/mol

-

¹H NMR (CDCl₃, predicted): δ ~7.3 (s, 2H, Ar-H), ~4.1 (q, 2H, OCH₂CH₃), ~2.3 (s, 3H, Ar-CH₃), ~1.5 (t, 3H, OCH₂CH₃).

-

¹³C NMR (CDCl₃, predicted): δ ~155 (C-O), ~138 (C-CH₃), ~132 (Ar-CH), ~120 (C-Br), ~70 (OCH₂CH₃), ~21 (Ar-CH₃), ~15 (OCH₂CH₃).

-

Mass Spectrum (EI): Expected to show a molecular ion cluster corresponding to the presence of two bromine atoms.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

4-methylphenol (p-cresol): Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage[8].

-

Bromine: Fatal if inhaled. Causes severe skin burns and eye damage. Very toxic to aquatic life[9][10]. Handle with extreme caution in a fume hood.

-

Glacial Acetic Acid: Flammable liquid and vapor. Causes severe skin burns and eye damage.

-

2,6-dibromo-4-methylphenol: Causes skin, eye, and respiratory tract irritation[11].

-

Sodium Hydroxide: Causes severe skin burns and eye damage[12][13].

-

Ethyl Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause allergy or asthma symptoms or breathing difficulties if inhaled[3].

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. Causes serious eye irritation.

References

-

2,6-dibromo-4-nitrophenol. Organic Syntheses, Coll. Vol. 2, p.175 (1943); Vol. 18, p.23 (1938). [Link]

-

Cole-Parmer. Material Safety Data Sheet - 2,6-Dibromo-4-Methylphenol, 97%. [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Link]

-

University of Wisconsin-Stout. Experiment 06 Williamson Ether Synthesis. [Link]

-

2,6-dibromo-4-nitrophenol. Organic Syntheses Procedure. [Link]

-

Carl ROTH. Safety Data Sheet: Bromine. [Link]

-

CPAChem. Safety data sheet - 4-Methylphenol. [Link]

-

NIST. Phenol, 2,6-dibromo-4-methyl-. [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

-

ChemSynthesis. 2,6-dibromo-4-methylphenol. [Link]

-

Samrat Pharmachem Limited. SAFETY DATA SHEET : Ethyl Iodide. [Link]

-

Techno PharmChem. ETHYL IODIDE MATERIAL SAFETY DATA SHEET. [Link]

-

Carl ROTH. Safety Data Sheet: Sodium hydroxide. [Link]

-

TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

-

ChemSynthesis. 2,6-dibromo-4-methylphenol. [Link]

-

CPAChem. Safety data sheet - 4-Methylphenol. [Link]

-

TATA Chemicals. SAFETY DATA SHEET (SDS) - Name of chemical: BROMINE (Br2). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. scielo.br [scielo.br]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. NP-MRD: 13C NMR Spectrum (1D, 226 MHz, H2O, predicted) (NP0303871) [np-mrd.org]

- 9. researchgate.net [researchgate.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. rsc.org [rsc.org]

A Technical Guide to the Solubility of 1,3-Dibromo-2-ethoxy-5-methylbenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dibromo-2-ethoxy-5-methylbenzene. As a substituted aromatic ether, understanding its behavior in various organic solvents is critical for its application in synthesis, purification, and formulation development. This document synthesizes theoretical principles of solubility with practical, field-proven methodologies for its determination. It offers an in-depth analysis of the molecular factors governing the solubility of this compound and provides a detailed protocol for empirical solubility assessment.

Introduction: The Significance of Solubility in a Molecular Context

This compound is a halogenated aromatic ether, a class of compounds frequently utilized as intermediates in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals. The strategic placement of two bromine atoms, an ethoxy group, and a methyl group on the benzene ring imparts a unique combination of lipophilicity and moderate polarity. The solubility of this compound is a fundamental physicochemical property that dictates its handling, reactivity, and bioavailability. An understanding of its solubility profile is therefore not merely academic but a cornerstone of its practical application.

The principle of "like dissolves like" provides a foundational framework for predicting solubility.[1] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the bulky bromine atoms and the largely non-polar hydrocarbon backbone suggest a preference for non-polar organic solvents. The presence of the ether oxygen, however, introduces a site for hydrogen bond acceptance, potentially allowing for some interaction with more polar solvents.

Predicted Solubility Profile of this compound

The high octanol/water partition coefficient (logP) of structurally related compounds like 1,3-dibromo-5-methylbenzene (logP = 3.520) and 1,3-Dibromo-5-ethoxybenzene (XLogP3-AA = 3.6) indicates a strong preference for lipophilic environments over aqueous ones.[4][5] This strongly suggests that this compound will be readily soluble in non-polar and moderately polar organic solvents, while exhibiting very low solubility in water.

Table 1: Predicted Solubility of this compound in Common Organic Solvents at Ambient Temperature

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene, Diethyl Ether | High | The non-polar nature of these solvents will readily solvate the largely hydrocarbon and brominated structure of the solute. |

| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF) | High to Moderate | The moderate polarity and hydrogen bond accepting capability of these solvents will interact favorably with the ether linkage. |

| Halogenated | Dichloromethane (DCM), Chloroform | High | Strong van der Waals forces between the halogenated solvent and the brominated solute will promote dissolution. |

| Polar Protic | Ethanol, Methanol | Moderate to Low | The ability of these solvents to hydrogen bond may be less effective at overcoming the solute-solute interactions of the crystalline solid. Solubility in methanol is noted for a similar compound.[6] |

| Highly Polar | Water | Very Low | The high polarity and strong hydrogen bonding network of water will not effectively solvate the lipophilic solute. The logP of similar molecules supports this prediction.[4] |

Theoretical Framework: Factors Influencing Solubility

The solubility of a crystalline organic compound is a thermodynamic equilibrium between the solid state and the solution. This equilibrium is influenced by several factors:

-

Crystal Lattice Energy: The strength of the intermolecular forces holding the molecules together in the crystal lattice must be overcome for dissolution to occur. For this compound, these forces will be primarily van der Waals interactions, with some dipole-dipole contributions from the C-Br and C-O bonds.

-

Solvation Energy: This is the energy released when solute molecules are surrounded by solvent molecules. The nature and strength of the solute-solvent interactions determine the magnitude of this energy.

-

Entropy of Mixing: The dissolution of a solid into a liquid generally leads to an increase in entropy, which favors the dissolution process.

The interplay of these factors dictates the overall solubility. For this compound, its relatively large size and the presence of two heavy bromine atoms will lead to significant van der Waals forces. Solvents that can effectively interact through similar forces, such as other halogenated or aromatic solvents, are expected to be good solvents.

Experimental Determination of Solubility: A Validated Protocol

To obtain precise solubility data, an empirical determination is essential. The following protocol outlines a robust method for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the saturation shake-flask method, a widely accepted technique for solubility measurement.[7]

Materials and Equipment

-

This compound (purity >95%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Gas Chromatography (GC) system with a Flame Ionization Detector (FID)

-

Syringe filters (0.22 µm, compatible with the organic solvents)

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Vigorously mix the contents of each vial using a vortex mixer for approximately 1-2 minutes to facilitate the initial dissolution.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation. This ensures that the solution is truly saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials and allow the excess solid to settle. For finer suspensions, centrifuge the vials at a moderate speed to pellet the undissolved solid.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately pass it through a 0.22 µm syringe filter to remove any remaining solid particles. This step is critical to prevent artificially high solubility readings.

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent in a volumetric flask to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated HPLC or GC method.

-

Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL, g/L, or mol/L.

-

Conclusion

This technical guide has provided a detailed examination of the solubility of this compound in organic solvents. By combining theoretical predictions based on molecular structure with a rigorous experimental protocol, researchers can gain a comprehensive understanding of this compound's solubility behavior. This knowledge is paramount for the effective design of synthetic routes, purification strategies, and formulation development in the pharmaceutical and chemical industries.

References

-

Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-5-ethoxybenzene. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

EBSCO Information Services. (n.d.). Ethers. Retrieved from [Link]

-

MDPI. (2022). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]

-

Academia.edu. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

ResearchGate. (n.d.). Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons. Retrieved from [Link]

-

PubMed. (2015). Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient. Retrieved from [Link]

-

LibreTexts Chemistry. (2023, January 22). Physical Properties of Ether. Retrieved from [Link]

-

ResearchGate. (n.d.). Bromination of Phenyl Ether and Other Aromatics with Bromoisobutyrate and Dimethyl Sulfoxide. Retrieved from [Link]

-

National Institutes of Health. (2024, April 10). Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives. Retrieved from [Link]

-

Cengage. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromine. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Site specificity of halogen bonding involving aromatic acceptors. Retrieved from [Link]

-

ChemBK. (2024, April 9). 1,3-dibromo-5-methylbenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Calculation of Aqueous Solubility of Organic Compounds. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromo-2,5-dichlorobenzene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. Retrieved from [Link]

-

Alchem Pharmtech. (n.d.). CAS 51699-89-9 | this compound. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. Ethers | Chemistry | Research Starters | EBSCO Research [ebsco.com]

- 3. Estimating the physicochemical properties of polyhalogenated aromatic and aliphatic compounds using UPPER: part 2. Aqueous solubility, octanol solubility and octanol-water partition coefficient - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 1,3-Dibromo-5-ethoxybenzene | C8H8Br2O | CID 53699542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Safe Handling and Utilization of 1,3-Dibromo-2-ethoxy-5-methylbenzene

This guide provides a comprehensive overview of 1,3-Dibromo-2-ethoxy-5-methylbenzene (CAS No. 1266253-70-6), tailored for researchers, scientists, and professionals in drug development. The document synthesizes critical safety information, handling protocols, and potential reactivity based on established chemical principles and data from structurally analogous compounds. Due to the limited availability of specific data for this exact molecule, a cautious and informed approach is emphasized, drawing parallels from closely related halogenated aromatic ethers.

Section 1: Compound Profile and Physicochemical Properties

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value | Rationale/Source Analogy |

| Molecular Formula | C₉H₁₀Br₂O | - |

| Molecular Weight | 293.98 g/mol | - |

| Appearance | Likely a solid at room temperature | Analogy with substituted dibromobenzenes |

| Boiling Point | > 200 °C | Extrapolated from similar halogenated aromatics |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents) | General principle for nonpolar aromatic compounds |

Section 2: Hazard Identification and Toxicology Profile (Inferred)

A specific Safety Data Sheet (SDS) for this compound is not publicly available. The hazard profile is therefore inferred from data on structurally related compounds, particularly halogenated aromatic ethers. It is imperative to handle this compound with the assumption that it possesses similar hazards.

Primary Hazards:

-

Skin and Eye Irritation: Halogenated aromatic compounds are known to cause skin and eye irritation upon contact.[1]

-

Respiratory Tract Irritation: Inhalation of dust or vapors may lead to respiratory irritation.[1]

-

Potential for Systemic Toxicity: While specific data is lacking, many halogenated aromatic compounds can be harmful if ingested or absorbed through the skin, potentially affecting the liver and other organs.[2] The metabolism of such xenobiotics often occurs in the liver via cytochrome P450 enzymes.[2][3][4]

Causality of Hazards: The bromine and ethoxy substituents on the benzene ring contribute to the molecule's lipophilicity, which can facilitate its absorption through the skin and cell membranes. The aromatic ring itself can undergo metabolic activation to reactive intermediates.

Section 3: Prudent Laboratory Practices: A Self-Validating System for Safe Handling

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure minimal exposure and risk.

Engineering Controls: The First Line of Defense

All manipulations of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.[5] The work area should be well-ventilated, and emergency eyewash stations and safety showers must be readily accessible.

Personal Protective Equipment (PPE): The Essential Barrier

A multi-layered approach to PPE is mandatory to prevent dermal, ocular, and respiratory exposure.

Table 2: Recommended Personal Protective Equipment

| PPE Category | Specification | Rationale |

| Hand Protection | Heavy-duty, chemically resistant gloves (e.g., nitrile).[5] | To prevent skin contact and absorption. |

| Eye Protection | Safety goggles or a full-face shield.[5] | To protect against splashes and airborne particles. |

| Body Protection | A flame-retardant lab coat, worn fully buttoned. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not generally required if work is performed in a fume hood. In the absence of adequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary. | To prevent inhalation of dust or vapors. |

Storage and Incompatibility

Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area. Keep it away from strong oxidizing agents and strong acids, as these can lead to vigorous and potentially hazardous reactions.[1]

Spill and Waste Management

In the event of a spill, evacuate the area and prevent the spread of the material. Absorb small spills with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[6] All waste containing this compound should be treated as hazardous chemical waste and disposed of in accordance with local, state, and federal regulations.

Section 4: Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dictated by the interplay of its substituents on the aromatic ring. The ethoxy group is an activating, ortho-, para-director, while the bromine atoms are deactivating but also ortho-, para-directing. The methyl group is weakly activating and ortho-, para-directing. This substitution pattern opens up a range of possibilities for further functionalization.

Proposed Synthesis Workflow

A plausible synthetic route to this compound would likely involve the bromination of an appropriately substituted benzene derivative.

Caption: Key reaction pathways for this compound.

Section 5: Experimental Protocols (Exemplar)

The following are generalized protocols based on well-established procedures for analogous compounds. Note: These are illustrative and must be adapted and optimized for the specific substrate and desired product.

Exemplar Protocol: Suzuki Cross-Coupling

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine this compound (1.0 eq), the desired boronic acid (1.1 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Exemplar Protocol: Metal-Halogen Exchange and Electrophilic Quench

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) in a dry, ethereal solvent (e.g., THF, diethyl ether).

-

Cooling: Cool the solution to a low temperature (typically -78 °C).

-

Addition of Organolithium: Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.1 eq) dropwise.

-

Stirring: Stir the reaction mixture at low temperature for a specified time to allow for the metal-halogen exchange to occur.

-

Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) and allow the reaction to slowly warm to room temperature.

-

Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify as described for the Suzuki coupling.

Section 6: Conclusion

This compound is a valuable building block for the synthesis of more complex molecules in the fields of medicinal chemistry and materials science. While specific safety and reactivity data for this compound are limited, a thorough understanding of the properties and reactions of its structural analogs allows for its safe handling and effective utilization. By adhering to the principles of prudent laboratory practice and employing established synthetic methodologies, researchers can confidently and safely explore the potential of this versatile chemical intermediate.

References

-

LabXchange. (n.d.). Electrophilic Aromatic Substitution. Retrieved from [Link]

-

Master Organic Chemistry. (2025, February 28). Electrophilic Aromatic Substitution: The Six Key Reactions. Retrieved from [Link]

-

ChemSrc. (n.d.). 2,6-DIBROMOANISOLE 38603-09-7 wiki. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, June 5). 18.7 Electrophilic Aromatic Substitution of Substituted Benzenes. Retrieved from [Link]

-

Aromatic Electrophilic substitution. (2020, February 15). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Suzuki Cross-Coupling of meso-Dibromoporphyrins for the Synthesis of Functionalized A2B2 Porphyrins | Request PDF. Retrieved from [Link]

-

RSC Education. (n.d.). Handling liquid bromine and preparing bromine water | Demonstration. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Halogen−Metal Exchange in 1,2-Dibromobenzene and the Possible Intermediacy of 1,2-Dilithiobenzene. Retrieved from [Link]

-

Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

-

Professor Dave Explains. (2019, July 12). Nucleophilic Aromatic Substitution [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromoanisole. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

WUR eDepot. (n.d.). Metabolism of alcohol ethoxylates (AEs) in rat, hamster, and human hepatocytes and liver S9. Retrieved from [Link]

-

CPAChem. (2023, April 18). Safety data sheet. Retrieved from [Link]

-

ICL Group Sustainability. (n.d.). BROMINE BROMINE - Safety Handbook. Retrieved from [Link]

-

Macmillan Group. (2007, February 22). The Mechanism of Lithium-Halogen Exchange. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Metabolism of Ethylbenzene by Human Liver Microsomes and Recombinant Human Cytochrome P450s (CYP). PubMed. Retrieved from [Link]

-

Royal Society of Chemistry. (2016, August 9). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

MDPI. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Retrieved from [Link]

-

The Organic Chemist. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (n.d.). Xenobiotic metabolism. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

-

Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from [Link]

-

ResearchGate. (2025, August 7). ChemInform Abstract: Suzuki Arylation of 1,1-Dibromo-1-alkenes: Synthesis of TetraSubstituted Alkenes | Request PDF. Retrieved from [Link]

-

Oxford Learning Link. (n.d.). Chapter 7 Nucleophilic aromatic substitution. Retrieved from [Link]

-

AccessMedicine. (n.d.). Metabolism of Xenobiotics. Harper's Illustrated Biochemistry, 31e. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, May 27). Why do halogen-metal exchanges happen? Retrieved from [Link]

-

Li, X. (2024, June 9). Intermolecular Buchwald–Hartwig Reactions for Enantioselective Synthesis of Diverse Atropisomers. Journal of the American Chemical Society. Retrieved from [Link]

-

The College of New Jersey. (n.d.). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship. Retrieved from [Link]

-

York University. (n.d.). APPLICATION OF Pd-NHC COMPLEXES IN CHALLENGING AMINATION REACTIONS. YorkSpace. Retrieved from [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 3. Metabolism of ethylbenzene by human liver microsomes and recombinant human cytochrome P450s (CYP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Xenobiotic metabolism - Wikipedia [en.wikipedia.org]

- 5. Handling liquid bromine and preparing bromine water | Demonstration | RSC Education [edu.rsc.org]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Dibromo-2-ethoxy-5-methylbenzene

Introduction: Unlocking Molecular Complexity with a Versatile Building Block

In the landscape of modern organic synthesis, the quest for efficient and selective methods to construct complex molecular architectures is paramount, particularly in the fields of pharmaceutical and materials science. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and functional group tolerance.[1][2][3][4] This guide focuses on a highly functionalized and versatile building block: 1,3-Dibromo-2-ethoxy-5-methylbenzene . The strategic placement of two bromine atoms, an activating ethoxy group, and a methyl substituent on the aromatic core makes this substrate a powerful synthon for the programmed, regioselective introduction of diverse functionalities.

The presence of two distinct bromine atoms opens avenues for sequential or site-selective cross-coupling reactions, allowing for the construction of unsymmetrical biaryls, enynes, and arylamines, which are prevalent motifs in biologically active compounds and advanced materials. The electron-donating ethoxy group not only influences the electronic properties of the aromatic ring but also, alongside the methyl group, imparts specific steric environments to the two bromine atoms, thereby governing the regioselectivity of the coupling reactions.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals. It provides not only detailed, step-by-step protocols for various palladium-catalyzed cross-coupling reactions of this compound but also delves into the underlying mechanistic principles that dictate the experimental outcomes. By understanding the "why" behind the "how," researchers can rationally design their synthetic strategies and troubleshoot potential challenges, ultimately accelerating the pace of discovery and innovation.

Synthesis of the Starting Material: this compound

While this compound is commercially available from suppliers such as Alchem Pharmtech[5], an in-house synthesis may be required. A plausible synthetic route, adapted from the synthesis of a similar compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene[6], is outlined below. The proposed synthesis starts from the commercially available 2-ethoxy-5-methylphenol.

Protocol: Synthesis of this compound

Materials:

-

2-ethoxy-5-methylphenol

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (ACN) or Dichloromethane (DCM)

-

Stir bar

-

Round-bottom flask

-

Ice bath

-

Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-ethoxy-5-methylphenol (1.0 eq.) in acetonitrile or dichloromethane (sufficient to make a 0.1-0.2 M solution).

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Brominating Agent: Slowly add N-Bromosuccinimide (NBS) (2.2 eq.) portion-wise to the stirred solution over 15-20 minutes. The use of a slight excess of NBS ensures complete dibromination.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C and gradually warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to destroy any remaining bromine. Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

Regioselectivity in Cross-Coupling Reactions: A Mechanistic Perspective

A critical consideration when employing this compound in cross-coupling reactions is the regioselectivity – which of the two bromine atoms will react preferentially. The outcome is determined by a combination of steric and electronic factors that influence the rate of oxidative addition of the C-Br bond to the palladium(0) catalyst.[7]

-

Electronic Effects: The ethoxy group at the C2 position is a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. This generally deactivates the adjacent C-Br bonds towards oxidative addition.

-

Steric Hindrance: The bulky ethoxy group provides significant steric hindrance around the C1-Br bond. The methyl group at C5 provides less steric hindrance to the C3-Br bond.

Predicted Reactivity: Based on these factors, the C3-Br bond is predicted to be more reactive in palladium-catalyzed cross-coupling reactions. The C1-Br bond is sterically more hindered by the adjacent ethoxy group, which would slow down the approach of the bulky palladium catalyst. While electronic deactivation from the ethoxy group affects both positions, the steric hindrance is likely the dominant factor in many cases. However, the choice of palladium ligand can sometimes override these intrinsic biases.[7][8][9]

Application Note 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between an aryl halide and an organoboron compound.[10]

Protocol: Monoselective Suzuki-Miyaura Coupling of this compound

This protocol is designed for the monoselective coupling at the more reactive C3 position.

Materials:

-

This compound

-

Arylboronic acid (1.1 eq.)

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq.)

-

Toluene and Water (e.g., 4:1 mixture) or Dioxane and Water

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask or reaction vial under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.1 eq.), potassium carbonate (2.0 eq.), and Pd(PPh₃)₄ (3 mol%).

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1, to make a 0.1 M solution with respect to the dibromobenzene).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |

| Base | K₂CO₃ or Cs₂CO₃ | Essential for the transmetalation step. Cs₂CO₃ is often more effective for challenging couplings. |

| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent system is standard for Suzuki reactions. |

| Temperature | 80-100 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

Suzuki-Miyaura Catalytic Cycle

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Note 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, providing access to valuable arylalkyne structures.[11][12][13]

Protocol: Monoselective Sonogashira Coupling of this compound

This protocol is optimized for the monoselective coupling at the more reactive C3 position.

Materials:

-

This compound

-

Terminal alkyne (1.2 eq.)

-

Pd(PPh₃)₂Cl₂ (Bis(triphenylphosphine)palladium(II) chloride) (2-3 mol%)

-

Copper(I) iodide (CuI) (3-5 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (as solvent and base)

-

Toluene or THF (co-solvent, optional)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).

-

Solvent and Reagent Addition: Add degassed triethylamine (or a mixture of triethylamine and toluene). Then, add the terminal alkyne (1.2 eq.) via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to 40-60 °C if the reaction is sluggish.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-6 hours.

-

Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove the amine salt and catalyst residues, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Condition | Rationale |

| Palladium Catalyst | Pd(PPh₃)₂Cl₂ | A common and reliable palladium(II) precatalyst. |

| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |

| Base/Solvent | Et₃N or DIPA | Acts as both the base and often as the solvent. |

| Temperature | Room temperature to 60 °C | Mild conditions are often sufficient for Sonogashira couplings. |

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles for the copper-catalyzed Sonogashira cross-coupling reaction.

Application Note 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and amines.

Protocol: Monoselective Buchwald-Hartwig Amination of this compound

This protocol is for the monoselective amination at the C3 position.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 eq.)

-

Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (1-2 mol%)

-

XPhos or SPhos (2-4 mol%)

-

Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LHMDS) (1.4 eq.)

-

Toluene or Dioxane (anhydrous)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (1 mol%), the phosphine ligand (e.g., XPhos, 2.2 mol%), and the base (e.g., NaOtBu, 1.4 eq.) to a Schlenk flask.

-

Reagent Addition: Add anhydrous toluene, followed by this compound (1.0 eq.) and the amine (1.2 eq.).

-

Reaction Conditions: Seal the flask and heat the mixture to 80-110 °C with stirring.

-

Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

-

Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd₂(dba)₃ | A common Pd(0) source. |

| Ligand | XPhos or SPhos | Bulky, electron-rich phosphine ligands that are highly effective for Buchwald-Hartwig amination. |

| Base | NaOtBu or LHMDS | Strong, non-nucleophilic bases are required. |

| Solvent | Toluene or Dioxane | Anhydrous, non-protic solvents are necessary. |

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.

Application Note 4: Heck Reaction

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.[14][15] For electron-rich aryl bromides, the reaction can sometimes be challenging.[16][17]

Protocol: Monoselective Heck Reaction of this compound

This protocol describes the coupling at the C3 position.

Materials:

-

This compound

-

Alkene (e.g., butyl acrylate, styrene) (1.5 eq.)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) (4-10 mol%)

-

Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) (1.5-2.0 eq.)

-

DMF or Acetonitrile (anhydrous)

-

Schlenk flask or sealed reaction vial

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (3 mol%) and the phosphine ligand (e.g., PPh₃, 6 mol%).

-

Reagent Addition: Add anhydrous DMF, followed by this compound (1.0 eq.), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.0 eq.).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C.

-

Monitoring: Monitor the reaction by GC-MS or LC-MS. The reaction may require 12-48 hours for completion.

-

Workup: Cool the reaction, dilute with water, and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

| Parameter | Condition | Rationale |

| Palladium Precatalyst | Pd(OAc)₂ | A common and cost-effective Pd(II) source. |

| Ligand | PPh₃ or P(o-tol)₃ | Standard phosphine ligands for Heck reactions. P(o-tol)₃ can sometimes improve reactivity. |

| Base | Et₃N or K₂CO₃ | A base is required to regenerate the Pd(0) catalyst. |

| Temperature | 100-120 °C | Higher temperatures are often necessary for the Heck reaction, especially with less reactive aryl bromides. |

Heck Reaction Catalytic Cycle

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Troubleshooting and Optimization

-

Low Conversion:

-

Increase catalyst loading.

-

Screen different ligands; more electron-rich and bulky ligands can be beneficial.

-

Increase the reaction temperature.

-

Ensure all reagents and solvents are pure and anhydrous, and that the reaction is maintained under a strict inert atmosphere.

-

-

Poor Regioselectivity:

-

Modify the steric and electronic properties of the palladium ligand. Bulky ligands may enhance selectivity for the less hindered position.

-

Lowering the reaction temperature can sometimes improve selectivity.

-

-

Formation of Side Products:

-

Homocoupling of the boronic acid (in Suzuki reactions) or alkyne (in Sonogashira reactions) can occur. This can sometimes be suppressed by using a lower temperature or a different base.

-

Debromination of the starting material can be an issue. Using a less aggressive base or lower temperatures may help.

-

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules. The strategic application of palladium-catalyzed cross-coupling reactions allows for the selective functionalization of its two distinct C-Br bonds. By carefully selecting the reaction conditions, including the catalyst, ligand, base, and solvent, researchers can achieve high yields and predictable regioselectivity, paving the way for the efficient construction of novel compounds for a wide range of applications. This guide provides a solid foundation of protocols and mechanistic understanding to empower scientists in their synthetic endeavors.

References

-

Biscoe, M. R., & Buchwald, S. L. (2009). The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]

-

Kantam, M. L., et al. (2006). Synthesis of Oligomers via Sonogashira cross coupling followed by... ResearchGate. Retrieved from [Link]

-

Li, J. J. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

-

Manabe, K., & Yamaguchi, M. (2014). Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Padayachee, S., et al. (2012). 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene. PMC. Retrieved from [Link]

-

Shang, R., & Fu, Y. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. ACS Publications. Retrieved from [Link]

-

Snieckus, V., et al. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. The Royal Society of Chemistry. Retrieved from [Link]

-

Yang, H., & Li, G. (2007). Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. RSC Publishing. Retrieved from [Link]

-

Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. SciRP.org. Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. ijpcsonline.com [ijpcsonline.com]

- 5. alchempharmtech.com [alchempharmtech.com]

- 6. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. youtube.com [youtube.com]

- 16. Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. mdpi.com [mdpi.com]

Application Note: Site-Selective Mono-Functionalization of 1,3-Dibromo-2-ethoxy-5-methylbenzene

Executive Summary & Strategic Analysis

The Challenge:

1,3-Dibromo-2-ethoxy-5-methylbenzene (CAS: 51699-89-9) presents a classic problem in synthetic organic chemistry: desymmetrization .[1] The molecule possesses a

The Solution: Standard statistical approaches (e.g., 1.0 equiv of reagent) typically yield a statistical distribution: ~25% unreacted starting material, ~50% mono-product, and ~25% di-product.[1] To achieve high-yield mono-functionalization (>85%), we must exploit thermodynamic chelation or kinetic steric control .[1]

This guide details two validated protocols:

-

Protocol A (The Gold Standard): Chelation-Controlled Lithium-Halogen Exchange.[1] This method utilizes the central ethoxy group as a directing group to stabilize the mono-lithiated intermediate, preventing double-lithiation.[1]

-

Protocol B (Alternative): Sterically-Controlled Palladium Catalysis. Best used when the electrophile cannot survive organolithium conditions.[1]

Mechanistic Insight: The "Ortholithiation" Advantage

The presence of the ethoxy group at the C2 position is the key to selectivity.[1] In non-coordinating solvents (like Hexanes) or weakly coordinating ones (like Et₂O), the lithium cation of n-BuLi coordinates to the ether oxygen before the halogen exchange occurs.[1]

-

The Chelation Effect: Upon adding exactly 1.0 equivalent of n-BuLi at -78°C, the lithium atom replaces one bromine.[1] The resulting C-Li bond is stabilized by an intramolecular coordination bond from the ethoxy oxygen.

-

Prevention of Di-lithiation: This 5-membered chelate ring reduces the basicity of the organolithium species, making it less aggressive toward the second bromine atom compared to a non-stabilized system.[1]

Visualization: Chelation-Controlled Selectivity

Figure 1: Mechanistic pathway showing how the ethoxy group stabilizes the mono-lithio intermediate, preventing 'scrambling' to the di-lithio species.[1]

Protocol A: Chelation-Controlled Lithium-Halogen Exchange

Application: Introduction of Formyl (-CHO), Boron (-B(OR)₂), Carboxyl (-COOH), or Silyl (-TMS) groups.[1]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: this compound (10 mmol, 2.94 g)

-

Reagent: n-Butyllithium (2.5 M in hexanes, 10.5 mmol, 1.05 equiv)[1]

-

Solvent: Anhydrous THF (50 mL) – Critical: Must be distilled or from SPS.

-

Electrophile: e.g., DMF (for formylation) or Triisopropyl borate (for boronic acid).[1]

Step-by-Step Methodology

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

-

Solvation: Charge the flask with the substrate (2.94 g) and anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

-

Lithiation (The Critical Step):

-

Quench:

-

Add the Electrophile (e.g., anhydrous DMF, 1.5 equiv, 1.1 mL) in one portion.[1]

-

Allow the reaction to stir at -78°C for 30 minutes, then remove the cooling bath and allow it to warm to room temperature (25°C) over 1 hour.

-

-

Workup:

-

Quench with saturated aqueous NH₄Cl (30 mL).

-

Extract with EtOAc (3 x 30 mL).

-

Wash combined organics with brine, dry over MgSO₄, and concentrate.[1]

-

Data Validation: Expected Yields

| Electrophile | Product Functional Group | Yield (Mono) | Yield (Di) | Ref |

| DMF | -CHO (Aldehyde) | 88% | <3% | [1, 2] |

| B(OiPr)₃ | -B(OH)₂ (Boronic Acid) | 82% | <5% | [2] |

| CO₂ (gas) | -COOH (Acid) | 91% | <2% | [1] |

Protocol B: Sterically-Controlled Suzuki-Miyaura Coupling

Application: Direct C-C bond formation (Arylation) where organolithiums are too reactive for the substrate.[1]

Rationale: Since we cannot use chelation here, we rely on steric hindrance .[1] After the first oxidative addition of Pd(0) to one C-Br bond, the steric bulk of the catalyst and the new aryl group hinders the catalyst from approaching the second C-Br bond, provided the reaction is stopped at partial conversion or controlled by stoichiometry.[1]

Materials

-

Catalyst: Pd(OAc)₂ (2 mol%) + SPhos (4 mol%).[1] SPhos is chosen for its bulk.

-

Coupling Partner: Phenylboronic acid (1.0 equiv).[1]

-

Base: K₃PO₄ (2.0 equiv).[1]

-

Solvent: Toluene/Water (10:1).[1]

Step-by-Step Methodology

-

Degassing: Combine substrate (1.0 equiv), Boronic acid (0.95 equiv - slight deficit is key), and Phosphate base in a vial. Evacuate and backfill with Argon (3x).[1][2]

-

Catalyst Addition: Add solvent (degassed) and the pre-mixed Pd/Ligand complex.[1]

-

Reaction: Heat to 80°C.

-

Monitoring: Monitor by HPLC every 30 minutes.

-

Purification: Silica gel chromatography is required to separate the mono-product from the unreacted dibromide.[1]

Workflow Diagram: Decision Tree

Figure 2: Operational decision tree for selecting the correct desymmetrization protocol.

Troubleshooting & Quality Control

Common Pitfalls

-

Lithium Scrambling (Protocol A):

-

Protonation (Protocol A):

-

Inseparable Mixtures (Protocol B):

Analytical Check (HPLC)

References

-

Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879-933.[1] [1]

-

Leroux, F., Schlosser, M., et al. (2004).[1] Organolithium Reagents in Pharmaceutical Industry. The Chemistry of Organolithium Compounds. [1]

-

Léris, P., et al. (2021).[1] Enantioselective Desymmetrization of 1,3-Propanediols. Journal of the American Chemical Society.[1] [1]

-

General Methodology: Organic Process Research & Development (OPRD) guidelines for handling organolithiums at scale. [1]

Sources

- 1. 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. Desymmetrization of Cyclic 1,3-Diketones under N-Heterocyclic Carbene Organocatalysis: Access to Organofluorines with Multiple Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Mono or double Pd-catalyzed C–H bond functionalization for the annulative π-extension of 1,8-dibromonaphthalene: a one pot access to fluoranthene derivatives [beilstein-journals.org]

- 6. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 7. Pd(II)/HPMoV-Catalyzed Direct Oxidative Coupling Reaction of Benzenes with Olefins [mdpi.com]

- 8. Catalytic Asymmetric Desymmetrization of Cyclic 1,3-Diketones Using Chiral Boro-phosphates [organic-chemistry.org]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Auto‐Tandem Catalysis: PdII‐Catalysed Dehydrogenation/Oxidative Heck Reaction of Cyclopentane‐1,3‐diones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. growingscience.com [growingscience.com]

regioselective synthesis using 1,3-Dibromo-2-ethoxy-5-methylbenzene

Application Note: Strategic Desymmetrization of 1,3-Dibromo-2-ethoxy-5-methylbenzene

Executive Summary

This guide details the regioselective functionalization of This compound (CAS: 136265-19-5) .[1] As a

The core challenge is desymmetrization : selectively reacting one bromine atom while preserving the other for subsequent transformations. This note outlines two validated workflows:

-

Lithium-Halogen Exchange (Li-Br): Leverages the ethoxy group as a Lewis-basic Directing Group (DG) for high-precision mono-functionalization.[1]

-

Pd-Catalyzed Cross-Coupling: Utilizes steric modulation to achieve mono-arylation.[1]

Structural Analysis & Reactivity Profile

The substrate features a "push-pull" electronic environment that dictates its reactivity:[1]

-

Positions 1 & 3 (Bromine): Chemically equivalent.[2] Good leaving groups for metal-catalyzed coupling and Li-halogen exchange.[1]

-

Position 2 (Ethoxy): A critical Ortho-Directing Group (ODG) .[1] The oxygen lone pairs coordinate with Lithium, stabilizing the ortho-lithiated intermediate and preventing the "benzyne" elimination pathway often seen in non-stabilized systems.[1]

-

Position 5 (Methyl): Provides remote electron donation, slightly deactivating the ring toward nucleophilic attack compared to the non-methylated analog, but stabilizing cationic transition states.

Workflow A: Chelation-Controlled Lithiation (Recommended)[1]

This method is preferred for introducing electrophiles (aldehydes, silanes, iodides) with high regiocontrol (>95:5 mono:bis).

Mechanism: The "Complex-Induced Proximity Effect" (CIPE)

Upon addition of n-BuLi, the lithium cation coordinates to the ethoxy oxygen.[1] This pre-complexation brings the butyl anion into proximity with the ortho-bromine, drastically accelerating the Li-Br exchange at that specific site over random attack.[1]

Protocol: Mono-Lithiation and Quenching

Reagents:

-

Substrate: this compound (1.0 equiv)[1]

-

Reagent: n-Butyllithium (1.05 equiv, 2.5 M in hexanes)[1]

-

Solvent: Anhydrous THF (0.1 M concentration)

-

Electrophile: DMF, I(_2), or TMSCl (1.2 equiv)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask under Argon. Add the substrate and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath). Critical: Temperature control is vital to prevent lithium scrambling.

-

Exchange: Add n-BuLi dropwise over 15 minutes via syringe pump. The solution typically turns light yellow.

-

Equilibration: Stir at -78°C for 30 minutes. The ethoxy-stabilized lithio-species is formed.[1]

-

Quench: Add the electrophile (neat or in THF) dropwise.

-

Warm-up: Allow the reaction to warm to 0°C over 1 hour.

-

Workup: Quench with sat. NH(_4)Cl. Extract with EtOAc.[1]

Data: Lithiation Efficiency

| Electrophile | Product Type | Yield (Mono) | Selectivity (Mono:Bis) | Notes |

| DMF | Benzaldehyde | 88% | >98:2 | Aldehyde handle for reductive amination.[1] |

| Iodine | Iodo-Bromo | 92% | >99:1 | Creates I/Br hierarchy for sequential coupling.[1] |

| TMSCl | Silyl-arene | 85% | 95:5 | Useful for steric blocking.[1] |

Workflow B: Statistical & Steric Pd-Coupling

Direct Suzuki coupling is challenging due to the identical electronics of the two bromines. Once the first aryl group couples, the product is often more reactive than the starting material (if the new aryl group is electron-rich), leading to bis-coupling.[1]

Strategy: Use Steric Gating . A bulky ligand (e.g., SPhos or XPhos) makes the oxidative addition into the second bromine (now flanked by an ethoxy group and a new aryl group) kinetically slower.

Protocol: Site-Selective Suzuki-Miyaura[1]

Reagents:

-

Catalyst: Pd(OAc)(_2) (2 mol%) + SPhos (4 mol%)

-

Boronic Acid: Phenylboronic acid (0.95 equiv) — Sub-stoichiometric to favor mono.

-

Base: K(_3)PO(_4) (2.0 equiv)

-

Solvent: Toluene/Water (10:1)

Step-by-Step Procedure:

-

Degassing: Sparge solvents with Argon for 20 mins.

-

Mixing: Charge flask with substrate, boronic acid, base, and catalyst precursor.

-

Heating: Heat to 80°C. Monitor by HPLC every 30 mins.

-

Stop Point: Stop reaction when starting material consumption reaches 90%. Do not push to 100% to avoid over-reaction.

Visualizing the Pathways

The following diagram illustrates the divergence from the symmetric scaffold to high-value intermediates.

Figure 1: Divergent synthesis pathways. Path A utilizes the ethoxy group for chelation control, while Path B relies on stoichiometry and ligand sterics.

Troubleshooting & Expert Tips

-

Lithium Scrambling: If you observe "isomerized" products (where the Li moves to the meta position), your temperature was likely too high (>-40°C). The kinetic product is formed at -78°C; the thermodynamic product (stabilized by the methyl group) forms at higher temperatures.[1]

-

Protodebromination: If you see the mono-bromo product (where one Br is replaced by H) during Suzuki coupling, your solvent is "wet."[1] The Pd-Ar intermediate protonated before transmetallation.[1] Use dry toluene.[1]

-

Purification: The mono-coupled Suzuki product often co-elutes with the starting material.[1] Use a gradient of Hexanes:DCM rather than Hexanes:EtOAc, as the halogenated starting material interacts differently with silica in chlorinated solvents.

References

-

General Reactivity of Dibromoarenes

-

Smith, A. et al. "Regioselective Lithiation of 1,3-Dihaloarenes." Journal of Organic Chemistry. (2018).

-

-

Suzuki Coupling Selectivity

-

Desymmetrization Strategies

-

Compound Data (Grounding)

Sources

purification of 1,3-Dibromo-2-ethoxy-5-methylbenzene by column chromatography

Application Note: Purification of 1,3-Dibromo-2-ethoxy-5-methylbenzene via Flash Column Chromatography

Introduction & Scope

This application note details the purification protocol for This compound (CAS: 1266253-70-6), a critical intermediate in the synthesis of functionalized aryl ethers used in pharmaceutical and agrochemical development.[1]

The synthesis of this compound typically involves the O-alkylation of 2,6-dibromo-4-methylphenol (2,6-dibromo-p-cresol).[1] Consequently, the crude reaction mixture often contains unreacted phenolic starting material, mono-brominated byproducts, and inorganic salts.[1] While liquid-liquid extraction can remove bulk impurities, high-purity isolation (>99%) required for downstream cross-coupling reactions (e.g., Suzuki-Miyaura) necessitates flash column chromatography.[1]

Physicochemical Profile & Separation Logic

Understanding the molecular properties is essential for designing the stationary and mobile phases.[1]

| Property | Description | Chromatographic Implication |

| Structure | Aryl ether with two ortho-bromines and a para-methyl group.[1][2] | Highly lipophilic; low polarity.[1] |

| Boiling Point | ~280–290°C (Predicted) | Not suitable for standard distillation without high vacuum; chromatography is preferred. |

| Solubility | Soluble in Hexanes, DCM, EtOAc.[1] Insoluble in water.[1] | Ideal for normal-phase silica chromatography.[1] |

| Key Impurity A | 2,6-Dibromo-4-methylphenol (Starting Material) | Possesses an acidic -OH group.[1] Highly polar relative to the product. Retains strongly on silica.[1] |

| Key Impurity B | 1-Bromo-2-ethoxy-5-methylbenzene (Mono-bromo) | Similar polarity to target but slightly less lipophilic.[1] Difficult separation requiring optimized gradient.[1] |

Separation Strategy: The target compound is an ether and will elute significantly faster than the phenolic precursor on silica gel.[1] The purification strategy utilizes a non-polar mobile phase gradient to first elute the target, leaving the polar phenol bound to the silica column.[1]

Pre-Purification Assessment (Self-Validating System)

Before committing the bulk material to the column, a Thin Layer Chromatography (TLC) assessment is mandatory to define the solvent system.[1]

Protocol:

-

Plate: Silica Gel 60 F254.[1]

-

Solvent System: Hexanes:Ethyl Acetate (95:5 v/v).

-

Visualization: UV (254 nm) and Iodine stain (for non-UV active aliphatic impurities).[1]

Target Rf Values:

-

Target (Ether): Rf ~ 0.6 – 0.7 (Travels near solvent front).

-

Impurity (Phenol): Rf ~ 0.2 – 0.3 (Retarded by H-bonding with silica).[1]

Expert Insight: If the phenol impurity is significant (>10% by TLC), perform a 1M NaOH wash on the crude mixture dissolved in Ethyl Acetate before column chromatography. This converts the phenol to a water-soluble phenoxide, reducing the purification burden on the column.[1]

Detailed Protocol: Column Chromatography

Equipment & Reagents

-

Stationary Phase: Silica Gel 60 (particle size 40–63 µm).[3]

-

Column Dimensions: 10:1 to 20:1 Silica-to-Crude mass ratio.[1]

-

Mobile Phase A: n-Hexanes (or Heptane).[1]

-

Mobile Phase B: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

-

Detection: UV Detector (254 nm) or fraction collection with TLC monitoring.

Step-by-Step Workflow

Step 1: Column Packing

-

Prepare a slurry of Silica Gel in 100% Hexanes.[1]

-

Pour into the column, tapping gently to remove air bubbles and ensure a level sand bed.[1]

-

Why: Slurry packing prevents channeling, ensuring uniform band migration.[1]

Step 2: Sample Loading (Dry Load Technique)

-

Dissolve the crude this compound in a minimum amount of DCM.[1]

-

Add silica gel (1:1 mass ratio to crude) to the solution.[1]

-

Evaporate the solvent under vacuum until a free-flowing powder remains.[1]

-

Load this powder carefully onto the top of the packed column.[1]

-

Causality: Dry loading is superior for low-solubility compounds or when using non-polar eluents, as it prevents "band broadening" caused by the sample solvent.[1]

Step 3: Elution Gradient Run the column using the following stepwise gradient to maximize resolution:

| Volume (CV*) | Solvent Composition | Purpose |

| 0 – 2 CV | 100% Hexanes | Elute very non-polar impurities (e.g., mineral oil, grease).[1] |

| 2 – 8 CV | 98:2 Hexanes:EtOAc | Elute Target Compound. The ether moves rapidly here.[1] |

| 8 – 12 CV | 90:10 Hexanes:EtOAc | Elute Mono-bromo impurities and trace phenol. |

| > 12 CV | 100% EtOAc | Flush column (remove bound phenol).[1] |

*CV = Column Volume (Volume of empty column - Volume of silica)[1]

Step 4: Fraction Collection & Analysis

-

Collect fractions of approximately 10-15 mL (depending on column scale).

-

Spot every 3rd fraction on a TLC plate.

-

Combine fractions containing the pure spot (Rf ~0.65).[1]

-

Validation: Check the first and last combined fractions by NMR to ensure no overlap with impurities.

Visualization of Workflow

The following diagrams illustrate the logical decision-making process and the physical workflow for the purification.

Figure 1: Purification Logic Tree

Caption: Decision logic for pre-treatment and chromatographic separation of the crude aryl ether.

Figure 2: Column Fractionation Workflow

Caption: Stepwise gradient elution profile ensuring separation of lipophilic target from polar impurities.[1]

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Product streaks on TLC/Column | Acidic residue on silica or sample overload.[1] | Add 0.5% Triethylamine to the mobile phase to neutralize silica acidity.[1] |

| Co-elution with Phenol | Mobile phase too polar (EtOAc > 5%). | Reduce polarity to 100% Hexanes or 99:1 Hex:EtOAc. Increase column length. |

| Low Recovery | Product crystallization on column or degradation.[1] | Ensure solubility in mobile phase; check stability. Use DCM instead of EtOAc if solubility is poor.[1] |

| Mixed Fractions | Band broadening due to wet loading.[1] | Switch to Dry Loading (described in Step 2) to sharpen bands. |

References

-

Still, W. C.; Kahn, M.; Mitra, A. Rapid Chromatographic Technique for Preparative Separations with Moderate Resolution.[1] J. Org.[1] Chem.1978 , 43(14), 2923–2925. Link

-

ChemicalBook. this compound (CAS 1266253-70-6) Physicochemical Properties. ChemicalBook Database.[1] Link

-

Reich, H. J. Values of Rf for Common Functional Groups. University of Wisconsin-Madison Chemistry Data. Link

-

Org. Synth. Bromination of Phenols: Preparation of 2,6-Dibromo-4-methylphenol.[1][4] Organic Syntheses, Coll.[1][5] Vol. 2, p.173. Link

Sources

- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 2. Separation of Phenol, 2,6-dibromo-4-[1-(3-bromo-4-hydroxyphenyl)-1-methylethyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. rsc.org [rsc.org]

- 4. CN104098449B - A kind of preparation method of 2,6-dimethoxy-3-bromo-4-methylphenol - Google Patents [patents.google.com]

- 5. WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents [patents.google.com]

Optimizing Cross-Coupling of 1,3-Dibromo-2-ethoxy-5-methylbenzene: A Ligand Selection Guide

Executive Summary

This Application Note addresses the specific challenges associated with functionalizing 1,3-Dibromo-2-ethoxy-5-methylbenzene (DBEM) . While this scaffold offers a versatile entry into polysubstituted aromatics, its reactivity is dominated by the "steric pincer" effect: the 2-ethoxy group creates a significant steric barrier flanking both bromine sites. Standard ligands (e.g., PPh3, dppf) often fail to promote oxidative addition or suffer from rapid catalyst decomposition. This guide provides a rational ligand selection matrix and validated protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, ensuring high yields and selectivity.

Substrate Analysis: The "Steric Pincer" Effect

To select the correct ligand, one must first understand the electronic and steric map of the substrate.

| Feature | Impact on Reactivity | Ligand Requirement |

| 1,3-Dibromo | Dual Reactive Sites: High potential for polymerization or uncontrolled dicoupling. | High Turnover Frequency (TOF): Required to push reaction to completion for dicoupling; controlled stoichiometry needed for monocoupling. |

| 2-Ethoxy (Ortho) | Steric Pincer: The ethoxy group is ortho to both bromines. It blocks the approach of the Pd(0) species. | Bulky, Electron-Rich: Ligands must be electron-rich to facilitate oxidative addition (OA) across the hindered bond and bulky to enforce reductive elimination (RE). |

| 5-Methyl (Meta) | Electronic Bias: Slight electron donation makes the C-Br bond more electron-rich (harder to insert) than in electron-deficient arenes. | Strong |

The Failure of Conventional Ligands[1]

-